molecular formula C36H38N4 B10791741 1,3-bis{[(1,2,3,4-Tetrahydroacridin-9-yl)amino]ethyl}benzene

1,3-bis{[(1,2,3,4-Tetrahydroacridin-9-yl)amino]ethyl}benzene

Cat. No.: B10791741
M. Wt: 526.7 g/mol
InChI Key: ODQNIVRICPGBHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-bis{[(1,2,3,4-Tetrahydroacridin-9-yl)amino]ethyl}benzene is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives have been actively researched for their potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease . This compound is characterized by the presence of two tetrahydroacridinyl groups attached to a benzene ring through aminoethyl linkers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis{[(1,2,3,4-Tetrahydroacridin-9-yl)amino]ethyl}benzene typically involves the following steps:

    Formation of Tetrahydroacridine: The initial step involves the synthesis of 1,2,3,4-tetrahydroacridine.

    Amination: The tetrahydroacridine is then subjected to amination to introduce the aminoethyl groups.

    Coupling with Benzene: The final step involves the coupling of the aminoethyl-substituted tetrahydroacridine with a benzene derivative.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1,3-bis{[(1,2,3,4-Tetrahydroacridin-9-yl)amino]ethyl}benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1,3-bis{[(1,2,3,4-Tetrahydroacridin-9-yl)amino]ethyl}benzene involves its interaction with biological targets such as enzymes and DNA. The compound can act as an acetylcholinesterase inhibitor, which prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission . Additionally, it can intercalate into DNA, affecting its structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-bis{[(1,2,3,4-Tetrahydroacridin-9-yl)amino]ethyl}benzene is unique due to its dual tetrahydroacridinyl groups, which enhance its ability to interact with multiple biological targets. This makes it a promising candidate for multitarget therapeutic applications, particularly in the treatment of neurodegenerative diseases .

Properties

Molecular Formula

C36H38N4

Molecular Weight

526.7 g/mol

IUPAC Name

N-[2-[3-[2-(1,2,3,4-tetrahydroacridin-9-ylamino)ethyl]phenyl]ethyl]-1,2,3,4-tetrahydroacridin-9-amine

InChI

InChI=1S/C36H38N4/c1-5-16-31-27(12-1)35(28-13-2-6-17-32(28)39-31)37-22-20-25-10-9-11-26(24-25)21-23-38-36-29-14-3-7-18-33(29)40-34-19-8-4-15-30(34)36/h1,3,5,7,9-12,14,16,18,24H,2,4,6,8,13,15,17,19-23H2,(H,37,39)(H,38,40)

InChI Key

ODQNIVRICPGBHA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCC4=CC(=CC=C4)CCNC5=C6CCCCC6=NC7=CC=CC=C75

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.